

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

molecular weight and formula

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

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Technical Guide: 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, a proposed synthesis protocol, and analytical methodologies for **2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline**, a compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in bioactive molecules.^{[1][2][3]}

Core Compound Data

The fundamental molecular properties of **2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline** are summarized below.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₁ H ₁₃ F ₃ N ₂ | [4] |
| Molecular Weight | 230.23 g/mol | [4] |
| CAS Number | 133184-80-2 | [4] |

Synthesis Methodology: Proposed Experimental Protocol

The synthesis of **2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline** can be effectively achieved via a Buchwald-Hartwig amination reaction.^{[5][6][7]} This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.^[5] The proposed protocol involves the coupling of an aryl halide with pyrrolidine.

Reaction Scheme:

A plausible synthetic route involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with pyrrolidine, catalyzed by a palladium complex with a suitable phosphine ligand.

Materials and Reagents:

- 2-Bromo-5-(trifluoromethyl)aniline
- Pyrrolidine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
- Sodium tert-butoxide (NaOt-Bu)
- Toluene, anhydrous
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
- **Addition of Reagents:** Add sodium tert-butoxide (1.4 eq) to the flask. Evacuate and backfill the flask with the inert gas three times.
- **Solvent and Amine Addition:** Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 eq).
- **Reaction Conditions:** Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline**.

Analytical Characterization

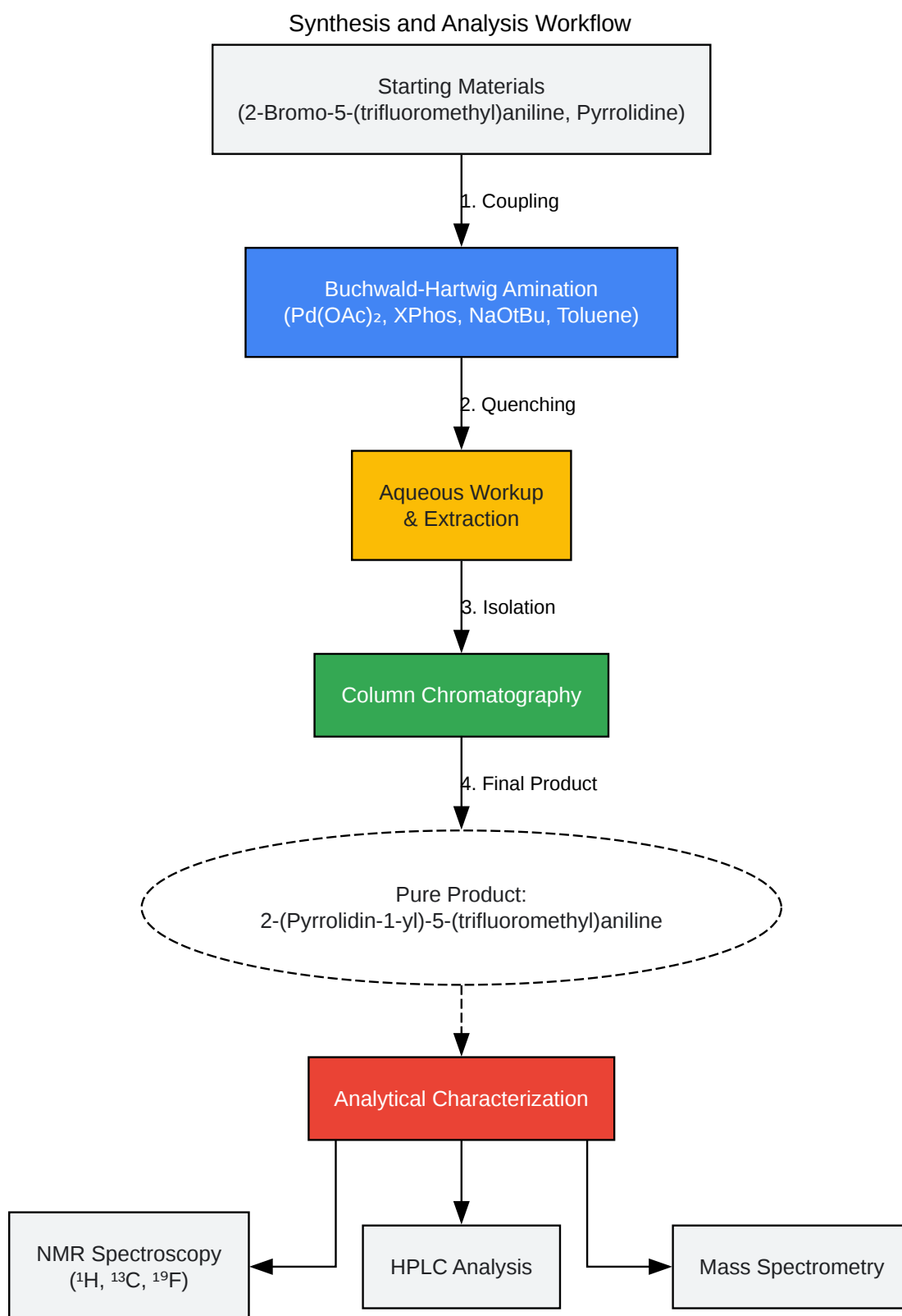
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are crucial for structural elucidation. The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons, as well as the methylene protons of the pyrrolidine ring. ^{19}F NMR can be used to confirm the presence of the trifluoromethyl group.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a standard method for assessing the purity of the final compound.^[8] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.

- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak $[M]^+$ or a protonated molecular ion peak $[M+H]^+$ corresponding to the calculated molecular weight.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.



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Caption: Workflow for the synthesis and analysis of the target compound.

Applications in Drug Discovery

The pyrrolidine ring is a key structural motif in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality into molecules.[1][2][3] Compounds containing the pyrrolidine scaffold have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] Therefore, **2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline** represents a valuable building block for the synthesis of novel pharmaceutical candidates. The trifluoromethyl group can enhance metabolic stability and binding affinity.

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